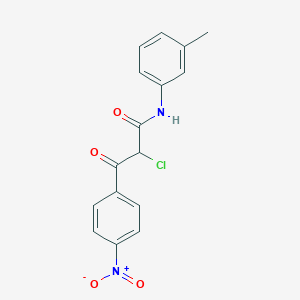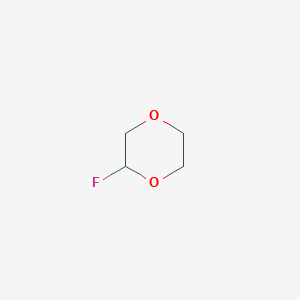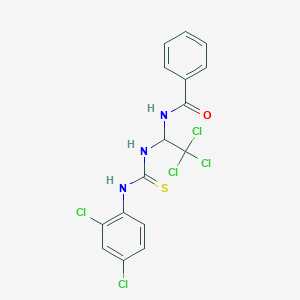
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methylphenyl group, a nitrophenyl group, and an oxopropanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylphenylamine and 4-nitrobenzoyl chloride.
Formation of Intermediate: The first step involves the reaction of 3-methylphenylamine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine, to form an intermediate amide.
Chlorination: The intermediate amide is then subjected to chlorination using a chlorinating agent, such as thionyl chloride, to introduce the chloro group at the desired position.
Final Product: The final step involves the purification of the product through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: The reactions are carried out in large batch reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Reactors: Continuous flow reactors are used to enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces.
Disruption of Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
類似化合物との比較
Similar Compounds
2-chloro-N-(3-methylphenyl)-3-(4-methylphenyl)-3-oxopropanamide: Similar structure with a methyl group instead of a nitro group.
2-chloro-N-(3-methylphenyl)-3-(4-hydroxyphenyl)-3-oxopropanamide: Similar structure with a hydroxy group instead of a nitro group.
2-chloro-N-(3-methylphenyl)-3-(4-aminophenyl)-3-oxopropanamide: Similar structure with an amino group instead of a nitro group.
Uniqueness
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide is unique due to the presence of both a chloro group and a nitrophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research applications.
特性
分子式 |
C16H13ClN2O4 |
|---|---|
分子量 |
332.74 g/mol |
IUPAC名 |
2-chloro-N-(3-methylphenyl)-3-(4-nitrophenyl)-3-oxopropanamide |
InChI |
InChI=1S/C16H13ClN2O4/c1-10-3-2-4-12(9-10)18-16(21)14(17)15(20)11-5-7-13(8-6-11)19(22)23/h2-9,14H,1H3,(H,18,21) |
InChIキー |
LAFIWRYERCUEOP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NC(=O)C(C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate](/img/structure/B11713252.png)



![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxobutanenitrile](/img/structure/B11713276.png)
![(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11713279.png)




![1-(Benzylthio)-4-[4-(benzylthio)phenoxy]benzene](/img/structure/B11713305.png)


![3-Bromo-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713320.png)
